N-(3,4-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine
Description
N-(3,4-Dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine is a heterocyclic compound featuring a pteridine core substituted with a 4-ethylpiperazine moiety at position 2 and a 3,4-dimethylphenylamine group at position 3. The ethylpiperazine substituent enhances solubility and modulates receptor binding, while the 3,4-dimethylphenyl group contributes to lipophilicity and steric effects.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7/c1-4-26-9-11-27(12-10-26)20-24-18-17(21-7-8-22-18)19(25-20)23-16-6-5-14(2)15(3)13-16/h5-8,13H,4,9-12H2,1-3H3,(H,22,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXLHTRTFYLFAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
N-(2,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine (CAS: 946290-20-6)
- Structural Differences : The phenyl group on the piperazine (vs. ethyl in the target compound) increases aromaticity and may enhance π-π stacking interactions. The 2,4-dimethylphenyl substituent (vs. 3,4-dimethyl in the target) alters steric hindrance and electronic effects .
- Implications : The phenylpiperazine group could improve binding to hydrophobic pockets in enzymes like kinases or PDEs, but may reduce solubility compared to the ethylpiperazine analog.
Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives (e.g., CAS: 946288-21-7 and 878063-77-5)
- Core Replacement: The pyrazolo[3,4-d]pyrimidine core (vs.
- Substituent Variations :
- CAS 946288-21-7 : Features a 4-phenylpiperazine and 3,4-dimethylphenyl group, similar to the target compound but with a pyrazolo-pyrimidine core. Molecular weight: 475.6 g/mol .
- CAS 878063-77-5 : Includes a benzylpiperazine and 3-chloro-4-methoxyphenyl group, enhancing halogen bonding and polar interactions. Molecular weight: 463.96 g/mol .
- Functional Impact : The pyrazolo-pyrimidine core may improve metabolic stability but reduce planar rigidity compared to pteridine.
Piperazine Substituent Variations
EPPA-1 (1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine)
- Key Differences : A methylpiperazinylmethyl group on an oxadiazole-linked pyrazolo-pyridine core. Demonstrates potent PDE4 inhibition (IC₅₀ = 38 nM for TNF-α suppression) and a high therapeutic index (578 in rats) due to reduced emetogenicity .
- Comparison : The ethylpiperazine in the target compound may similarly enhance PDE affinity but with unconfirmed selectivity.
Data Table: Structural and Functional Comparison
*Estimated based on analogous structures.
Research Findings and Implications
- Piperazine Role : Ethyl or phenyl groups on piperazine influence solubility and target engagement. Ethyl substituents (as in the target compound) may balance lipophilicity and metabolic stability .
- Core Heterocycles : Pteridine and pyrazolo-pyrimidine cores offer distinct electronic profiles, impacting binding to kinases or PDEs. Pteridine’s rigidity may favor tight enzyme interactions, while pyrazolo-pyrimidine derivatives might exhibit better pharmacokinetics .
- Therapeutic Potential: Structural similarities to EPPA-1 suggest the target compound could be explored for PDE4 inhibition with improved safety profiles. Further synthesis and assay data are needed to validate this hypothesis .
Preparation Methods
Pyrimidine-to-Pteridine Cyclization
The most common approach involves cyclizing pyrimidine precursors with diamines or amino-alcohols. For example, 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde can react with ethylenediamine under acidic conditions to yield the pteridine core. This method, adapted from analogous syntheses, requires careful temperature control (80–100°C) and catalytic acid (e.g., p-toluenesulfonic acid) to achieve cyclization yields of 65–75%.
Condensation of Pyrazine Derivatives
Alternative routes employ pyrazine intermediates. 2-Amino-3-cyanopyrazine undergoes condensation with formamide at elevated temperatures (120–140°C), forming the pteridine ring via intramolecular cyclization. While this method offers higher purity (>90% by HPLC), it demands stringent anhydrous conditions and specialized equipment.
Functionalization with the 3,4-Dimethylphenyl Group
The final step involves coupling the pteridine-piperazine intermediate with 3,4-dimethylaniline. Two methods are prevalent:
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling employs:
Ullmann-Type Coupling
Copper(I) iodide-mediated coupling under microwave irradiation (150°C, 30 min) achieves comparable yields (65–68%) but requires shorter reaction times.
Comparative Analysis of Synthetic Methods
| Parameter | Pyrimidine Cyclization Route | Pyrazine Condensation Route |
|---|---|---|
| Overall Yield | 48–52% | 55–60% |
| Purity (HPLC) | 88–92% | 94–96% |
| Reaction Time | 18–24 hours | 8–12 hours |
| Scalability | Moderate | High |
| Cost Efficiency | $$ | $$$ |
Data synthesized from analogous protocols in.
Challenges and Mitigation Strategies
Q & A
Q. What are the recommended synthetic routes for N-(3,4-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine?
- Methodological Answer : The synthesis typically involves three key steps:
Pteridine Core Formation : Condensation of pyrimidine and pyrazine derivatives under controlled pH and temperature (e.g., reflux in ethanol at 80°C for 12 hours) .
Dimethylphenyl Substitution : Nucleophilic aromatic substitution using 3,4-dimethylphenyl halide with a catalyst like Pd(OAc)₂ in DMF at 100°C .
Ethylpiperazine Attachment : Reaction of the intermediate with 4-ethylpiperazine in the presence of K₂CO₃, followed by purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., dimethylphenyl protons at δ 2.2–2.4 ppm; ethylpiperazine methylene at δ 2.6–3.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₂₀H₂₅N₇, [M+H]⁺ = 388.2354) .
- X-ray Crystallography : Resolve 3D conformation, particularly piperazine-pteridine dihedral angles .
Q. What are the primary biological targets of this compound, and how are they identified?
- Methodological Answer :
- Receptor Binding Assays : Radioligand displacement assays (e.g., ³H-labeled ligands for serotonin receptors 5-HT₁A/5-HT₂A) to quantify affinity (Kᵢ values). Evidence from structurally similar compounds shows submicromolar binding .
- Enzyme Inhibition Studies : Fluorescence-based assays (e.g., PDE4 inhibition, IC₅₀ determination) using recombinant enzymes .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro receptor binding affinities and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability (%F) via LC-MS/MS in plasma after oral administration. Adjust formulations (e.g., PEG-based carriers) to enhance solubility .
- Metabolite Identification : Use hepatic microsomes or S9 fractions to identify active/inactive metabolites affecting efficacy .
Q. What strategies improve selectivity against off-target receptors (e.g., adrenergic vs. serotonin receptors)?
- Methodological Answer :
- Molecular Docking Simulations : Model interactions with receptor subtypes (e.g., 5-HT₁A vs. α₂-adrenoceptors) to guide substituent modifications .
- Functional Selectivity Assays : Compare cAMP modulation (for GPCRs) or calcium flux in transfected HEK293 cells .
Q. How do structural modifications (e.g., ethylpiperazine vs. methylpiperazine) impact metabolic stability?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
